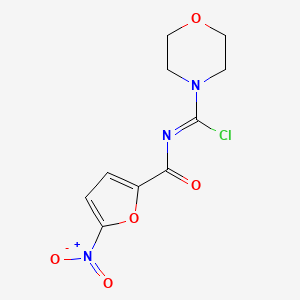
N-(5-Nitrofuran-2-carbonyl)morpholine-4-carboximidoyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-Nitrofuran-2-carbonyl)morpholine-4-carbimidoyl chloride: is a chemical compound that belongs to the class of nitrofuran derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for their antimicrobial properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Nitrofuran-2-carbonyl)morpholine-4-carbimidoyl chloride typically involves multiple steps, starting with the nitration of furan derivatives. One common method involves the nitration of furfural using a mixture of nitric acid and acetic anhydride in the presence of sulfuric acid . This produces 5-nitrofuran-2-carbaldehyde, which can then be further reacted to introduce the morpholine and carbimidoyl chloride groups.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The key steps would involve careful control of temperature, pressure, and reagent concentrations to ensure consistent production quality.
化学反応の分析
Types of Reactions
N-(5-Nitrofuran-2-carbonyl)morpholine-4-carbimidoyl chloride can undergo various chemical reactions, including:
Oxidation: The nitrofuran ring can be oxidized to form different derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The carbimidoyl chloride group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or alcohols can react with the carbimidoyl chloride group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amine derivatives, while substitution reactions can produce a variety of substituted carbimidoyl compounds.
科学的研究の応用
N-(5-Nitrofuran-2-carbonyl)morpholine-4-carbimidoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in developing new antibiotics.
Industry: Utilized in the production of specialized chemicals and pharmaceuticals.
作用機序
The mechanism of action of N-(5-Nitrofuran-2-carbonyl)morpholine-4-carbimidoyl chloride involves its interaction with bacterial enzymes. The nitrofuran ring is reduced by bacterial nitroreductases to form reactive intermediates that can damage bacterial DNA, proteins, and other cellular components . This multi-targeted approach makes it effective against a broad range of bacteria.
類似化合物との比較
Similar Compounds
Nitrofurantoin: Another nitrofuran derivative used as an antibiotic.
Furazolidone: Used to treat bacterial and protozoal infections.
Nitrofurazone: Applied topically for wound infections.
Uniqueness
N-(5-Nitrofuran-2-carbonyl)morpholine-4-carbimidoyl chloride is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other nitrofuran derivatives. Its potential for diverse applications in various fields highlights its significance in scientific research.
生物活性
N-(5-Nitrofuran-2-carbonyl)morpholine-4-carboximidoyl chloride is a compound of significant interest due to its potential biological activities. This article explores its biological activity, synthesizing available research findings, case studies, and data tables to present a comprehensive overview.
Chemical Structure and Properties
The compound can be described by its chemical formula and structure. It is derived from morpholine, a cyclic amine, modified with a nitrofuran moiety and a carboximidoyl chloride group. This unique combination suggests potential interactions with various biological targets.
Chemical Structure
- IUPAC Name : this compound
- Molecular Formula : C₉H₈ClN₃O₃
- Molecular Weight : 233.63 g/mol
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit notable antimicrobial properties. For instance, derivatives of nitrofuran have been shown to inhibit the growth of various pathogens, including bacteria and fungi.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Nitrofurazone | Mycobacterium tuberculosis | 26.7 µM |
| N-(4-nitrophenyl)pyridine-2-carboximidoyl chloride | Escherichia coli | 15 µM |
Antitumor Activity
The compound's structural features suggest potential antitumor activity. In studies involving similar morpholine derivatives, significant inhibitory effects on human tumor cell lines have been reported.
Case Study: Antitumor Effects
A study evaluated the antitumor activity of morpholine derivatives against various cancer cell lines:
- Cell Lines Tested : A549 (lung), K562 (leukemia), PC-3 (prostate), T47D (breast)
- Key Findings :
- The derivative exhibited an IC50 value of 9.86 µM against PC-3 cells.
- Mechanistic studies revealed that it induced apoptosis and increased reactive oxygen species (ROS) levels, contributing to cell cycle arrest in the G0/G1 phase.
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways.
- Cell Signaling Modulation : The compound could alter signaling pathways that regulate cell proliferation and apoptosis.
Safety and Toxicity
While exploring the biological activities, it is crucial to consider the safety profile. Preliminary studies indicate that derivatives with similar structures exhibit varying degrees of cytotoxicity, necessitating further investigation into their safety for therapeutic use.
特性
CAS番号 |
90036-21-8 |
|---|---|
分子式 |
C10H10ClN3O5 |
分子量 |
287.65 g/mol |
IUPAC名 |
N-(5-nitrofuran-2-carbonyl)morpholine-4-carboximidoyl chloride |
InChI |
InChI=1S/C10H10ClN3O5/c11-10(13-3-5-18-6-4-13)12-9(15)7-1-2-8(19-7)14(16)17/h1-2H,3-6H2 |
InChIキー |
OUXNEXLPPBJTCH-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1C(=NC(=O)C2=CC=C(O2)[N+](=O)[O-])Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















